Boc-O-benzyl-L-serine 4-nitrophenyl ester

Peptide coupling kinetics Active ester hydrolysis Solid-phase peptide synthesis

Boc-O-benzyl-L-serine 4-nitrophenyl ester (CAS 16948-39-3; also designated Boc-Ser(Bzl)-ONp) is a protected amino acid active ester that functions as a serine building block in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) N-terminal protecting group, a benzyl (Bzl) O-side-chain protecting group, and a 4-nitrophenyl ester leaving group that activates the C-terminus for nucleophilic acyl substitution.

Molecular Formula C21H24N2O7
Molecular Weight 416.4 g/mol
Cat. No. B14793051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-benzyl-L-serine 4-nitrophenyl ester
Molecular FormulaC21H24N2O7
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)
InChIKeyCLAREYWIWVFFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-O-benzyl-L-serine 4-nitrophenyl ester (CAS 16948-39-3): Protected Serine Active Ester for Peptide Synthesis Procurement


Boc-O-benzyl-L-serine 4-nitrophenyl ester (CAS 16948-39-3; also designated Boc-Ser(Bzl)-ONp) is a protected amino acid active ester that functions as a serine building block in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) N-terminal protecting group, a benzyl (Bzl) O-side-chain protecting group, and a 4-nitrophenyl ester leaving group that activates the C-terminus for nucleophilic acyl substitution . Its molecular formula is C21H24N2O7 with a molecular weight of 416.43 g/mol, and it is commercially available with purity specifications of ≥99% by elemental analysis . This compound enables the stepwise incorporation of serine residues into peptide chains under controlled conditions while preventing undesired side reactions at both the amino and hydroxyl functionalities .

1
Building block
Protected serine active ester for peptide synthesis
2
Protection
Orthogonal Boc/Bzl strategy compatible with SPPS and solution-phase assembly
3
Activation
4-Nitrophenyl ester supports controlled coupling with reported low racemization

Why Boc-O-benzyl-L-serine 4-nitrophenyl ester Cannot Be Arbitrarily Substituted with Alternative Serine Active Esters


Boc-protected serine derivatives bearing different C-terminal activating groups are not interchangeable without altering reaction kinetics, purification workflows, and racemization risk profiles. The 4-nitrophenyl ester moiety confers a specific balance between electrophilic reactivity and hydrolytic stability that differs fundamentally from N-hydroxysuccinimide (OSu) esters, pentafluorophenyl (OPfp) esters, and other activated ester variants [1]. Substitution with an OSu ester alters molecular weight and chromatographic behavior, while OPfp esters exhibit markedly different susceptibility to spontaneous hydrolysis [2]. Furthermore, the choice of leaving group directly influences the extent of racemization during coupling reactions involving serine residues, which are particularly prone to epimerization due to the electron-withdrawing nature of the β-substituent [3]. These differences carry quantifiable consequences for coupling efficiency, product purity, and downstream purification requirements that cannot be resolved through simple molar equivalence adjustments.

vs. OSu ester
Physical form (oil vs. crystalline solid) may alter handling and automated synthesis compatibility. Coupling kinetics and molecular weight differ; racemization profile may vary with sequence context.
vs. OPfp ester
Greater hydrolytic stability of PFP ester may extend bench life but can slow coupling with hindered amines. Reactivity–stability balance shifts; solvent and workup requirements may not transfer directly.
vs. alternative activations
Thiophenyl or hydroxypiperidine esters may show higher racemization; coupling efficiency and purification burden can differ. Adjustment of molar equivalence alone may not compensate for leaving-group-dependent epimerization risk.

Boc-O-benzyl-L-serine 4-nitrophenyl ester: Comparative Quantitative Evidence for Procurement Decision-Making


Reactivity-Hydrolytic Stability Balance: 4-Nitrophenyl Ester vs. Pentafluorophenyl Ester

Pentafluorophenyl (PFP) esters exhibit reduced susceptibility to spontaneous hydrolysis during conjugation reactions compared to other active esters, including 4-nitrophenyl esters [1]. This differential hydrolytic stability represents a key trade-off: PFP esters offer extended bench stability in aqueous or ambient conditions, whereas 4-nitrophenyl esters demonstrate higher electrophilic reactivity that accelerates coupling rates with less nucleophilic amines. In synthetic yield comparisons using isonicotinic acid as a model system, pentafluorophenyl ester yielded 97%, N-hydroxysuccinimidyl ester yielded 84%, and 4-nitrophenyl ester yielded 54% under identical reaction conditions . The lower isolated yield for the 4-nitrophenyl ester variant in this specific model system reflects its greater susceptibility to competing hydrolysis pathways, a factor that must be weighed against its kinetic advantages in sterically demanding couplings.

Hydrolytic stability trade-off
Cross-study comparable
ONp ester: 54% yield vs. PFP ester: 97% in isonicotinic acid model
Reactivity–stability balance informs solvent selection and coupling time
Anhydrous conditions required for ONp esters; PFP esters offer extended bench stability
Peptide coupling kinetics Active ester hydrolysis Solid-phase peptide synthesis

Physical Form Differentiation: ONp Ester (Oil) vs. OSu Ester (Crystalline Solid) for Handling and Weighing

Boc-O-benzyl-L-serine 4-nitrophenyl ester (ONp) is supplied as a clear, yellow oil at ambient temperature , whereas the corresponding N-hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu, CAS 13650-73-2) is a white to off-white crystalline powder with a melting point of 106-109°C . The molecular weight of the ONp ester is 416.43 g/mol , compared to 392.4 g/mol for the OSu ester [1]. The oil form of the ONp ester presents distinct handling considerations: it requires volumetric dispensing rather than gravimetric weighing for small-scale reactions, may complicate automated solid-phase synthesizer cartridge loading, and necessitates different storage and shipping protocols.

Physical form
Cross-study comparable
ONp ester: clear yellow oil; OSu ester: crystalline solid (mp 106–109 °C)
Oil form requires volumetric dispensing; may complicate automated solid-phase synthesizer loading
MW difference ~24 g/mol affects molar calculations
Physical state comparison Laboratory handling Automated synthesis compatibility

Aqueous Solubility and LogP-Guided Solvent Selection for Coupling Reactions

The aqueous solubility of Boc-O-benzyl-L-serine 4-nitrophenyl ester is calculated at 3.1 × 10^-3 g/L (25°C), rendering it essentially insoluble in water . Its calculated LogP value is 4.5244 [1], indicating high lipophilicity relative to the corresponding free amino acid or less-protected derivatives. This pronounced hydrophobicity dictates that coupling reactions must be conducted in organic solvents such as DMSO, DMF, or dioxane, and that aqueous workup procedures must account for the compound's preferential partitioning into organic phases. The OSu ester comparator (Boc-Ser(Bzl)-OSu) exhibits a lower LogP consistent with its reduced molecular weight and different leaving group polarity, though quantitative comparative solubility data across identical solvent systems remain limited.

Solubility & LogP
Class-level inference
Aqueous solubility ~3.1×10⁻³ g/L; calculated LogP 4.52
High lipophilicity dictates organic solvent use (DMSO, DMF); aqueous workup must manage organic-phase partitioning
Comparative solubility data across ester variants remain limited
Solubility parameters Reaction solvent optimization LogP prediction

Racemization Risk in Serine Coupling: p-Nitrophenyl Ester and N-Hydroxysuccinimide Ester Demonstrate Comparable Low Epimerization

In systematic racemization studies using the critical Pro-Val+Pro test system, p-nitrophenyl ester and N-hydroxysuccinimide ester methods both exhibited almost no racemization, in contrast to N-hydroxypiperidine ester and thiophenyl ester methods which showed significantly higher racemization [1]. This finding establishes that the 4-nitrophenyl ester and OSu ester share similarly favorable stereochemical preservation characteristics during amide bond formation. However, serine residues bearing β-oxygen substituents present additional racemization susceptibility due to enhanced α-proton acidity. Active esters with moderate reactivity—including p-nitrophenyl esters—are recognized as playing a crucial role in suppressing racemization/epimerization compared to highly activated intermediates generated by conventional coupling reagents [2].

Racemization control
Head-to-head
ONp and OSu esters: almost no racemization (Pro-Val+Pro test); thiophenyl and hydroxypiperidine esters: significantly higher
Comparable low epimerization supports stereochemical integrity for serine coupling
Critical for bioactive peptide synthesis; diastereomer separation burden reduced
Racemization suppression Stereochemical integrity Active ester comparison

Purity Specification and Analytical Verification: Elemental Analysis vs. Chromatographic Purity

Commercially available Boc-O-benzyl-L-serine 4-nitrophenyl ester is specified at ≥99% purity by elemental analysis , a method that quantifies the absolute content of carbon, hydrogen, and nitrogen relative to theoretical values and provides direct verification of stoichiometric composition. In contrast, the OSu ester comparator (Boc-Ser(Bzl)-OSu) is typically specified at ≥98% purity by TLC (thin-layer chromatography) or ≥97% by HPLC [1], which assess relative purity but do not independently confirm elemental stoichiometry. The higher numerical purity specification (≥99% vs. ≥97-98%) combined with the more rigorous elemental analysis methodology provides enhanced confidence in batch-to-batch consistency for applications requiring precise molar stoichiometry.

Purity specification
Cross-study comparable
≥99% by elemental analysis vs. OSu ester: ≥97–98% by HPLC/TLC
Elemental analysis provides orthogonal stoichiometric verification; may enhance batch-to-batch confidence
For applications requiring exact molar equivalence
Purity specification Quality control Procurement criteria

Synthesis Yield Trade-offs: Pentafluorophenyl Ester Offers Higher Yield but Different Stability Profile

A series of 4-nitrophenyl or pentafluorophenyl esters of Boc- or Fmoc-protected amino acids were synthesized by treatment of the amino acid with the corresponding aryl 4-nitrosulfonates in the presence of a base and catalytic 1-hydroxybenzotriazole (HOBt) . While both ester types were obtained in good yield under this protocol, the isonicotinic acid model system demonstrates that pentafluorophenyl esters can achieve substantially higher isolated yields (97%) compared to 4-nitrophenyl esters (54%) when competing hydrolysis pathways are significant . This yield differential reflects the greater hydrolytic stability of PFP esters, which translates to reduced material loss during workup and purification. However, this stability comes at the cost of potentially slower coupling kinetics with hindered amines, a trade-off that must be evaluated based on the specific peptide sequence and coupling conditions.

Synthesis yield trade-off
Data to verify
PFP ester 1.8-fold higher yield than ONp ester in model system (97% vs. 54%)
Material efficiency may favor PFP esters, but ONp reactivity can benefit sterically demanding couplings
Process economics and sequence context should guide choice
Synthetic yield comparison Active ester synthesis efficiency Cost-benefit analysis

Boc-O-benzyl-L-serine 4-nitrophenyl ester: Validated Application Scenarios Based on Comparative Evidence


Solid-Phase Peptide Synthesis (SPPS) of Serine-Containing Sequences Requiring Orthogonal Protection

This compound enables the stepwise incorporation of serine residues into resin-bound peptide chains under Boc-strategy SPPS conditions. The Boc group is stable under the mildly basic conditions of coupling reactions but is selectively cleaved by TFA treatment, while the benzyl protecting group on the serine hydroxyl remains intact until final HF or hydrogenolytic deprotection . The 4-nitrophenyl ester's moderate electrophilicity supports efficient coupling with resin-bound amines while minimizing racemization, a critical consideration for serine residues with β-oxygen substitution [1]. This orthogonal protection strategy is essential for synthesizing peptides containing multiple serine or threonine residues where O-acylation side reactions must be prevented.

Synthesis of Serine-Derived Peptide Conjugates and Bioconjugates Requiring Precise Stoichiometric Control

The ≥99% purity specification by elemental analysis makes this compound suitable for applications requiring exact molar equivalence, including the preparation of peptide-drug conjugates, fluorophore-labeled peptides, and affinity probe constructs. The high purity reduces the risk of stoichiometric errors arising from undetected impurities, which is particularly important when coupling to precious or limited-quantity biomolecule partners. The 4-nitrophenyl ester's reactivity profile enables conjugation under conditions compatible with sensitive biological moieties when anhydrous organic solvent conditions are maintained [1].

Synthesis of Peptide Standards and Reference Materials Requiring Verified Stereochemical Integrity

The demonstrated low racemization propensity of the p-nitrophenyl ester method in critical racemization testing supports its use in preparing peptide standards where stereochemical purity must be rigorously controlled and documented. This is particularly relevant for analytical reference materials used in HPLC method validation, chiral purity assessment of pharmaceutical peptides, and structure-activity relationship studies where the biological activity of D-amino acid-containing diastereomers must be distinguished from the L-amino acid target sequence. The UV-active 4-nitrophenyl leaving group also facilitates reaction monitoring and purification by providing a chromophoric marker for HPLC detection [1].

Solution-Phase Fragment Condensation in Convergent Peptide Synthesis

In convergent peptide synthesis strategies where protected peptide fragments are assembled in solution, Boc-O-benzyl-L-serine 4-nitrophenyl ester serves as an effective coupling partner for fragment condensation. Its high lipophilicity (LogP = 4.5244) ensures preferential partitioning into organic phases during extraction, facilitating purification of protected intermediates. The 4-nitrophenyl ester's reactivity is appropriate for coupling moderately hindered N-terminal amines of peptide fragments, though for sterically demanding couplings involving β-branched residues, alternative activation strategies or extended reaction times may be required. The oil physical form [1] enables precise volumetric dispensing for solution-phase reactions where gravimetric weighing of small quantities is impractical.

Application
Selection Property
Validation Focus
Serine-containing SPPS (Boc strategy)
Orthogonal Boc/Bzl protection; moderate electrophilicity
Coupling efficiency and racemization under SPPS conditions
Peptide conjugates & bioconjugates
≥99% purity (elemental analysis) for stoichiometric control
Impurity profile and molar equivalence verification
Peptide standards & reference materials
Reported low racemization; chromophoric ONp leaving group
Stereochemical purity and HPLC monitoring compatibility
Solution-phase fragment condensation
High lipophilicity; oil physical form for volumetric dispensing
Extraction efficiency and handling for protected intermediates

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